molecular formula C23H16BrN5O2 B11205338 N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11205338
M. Wt: 474.3 g/mol
InChI Key: GHRZOXBTGSQBPU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a bromophenyl group, a pyridinyl group, and a pyrimido[1,2-a]benzimidazole core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimido[1,2-a]benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridinyl Group: This can be achieved through nucleophilic substitution reactions, where a pyridinyl halide reacts with the core structure.

    Attachment of the Bromophenyl Group: This step usually involves a coupling reaction, such as Suzuki or Heck coupling, using a bromophenyl boronic acid or bromophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and benzimidazole moieties.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The bromophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

    Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Coupling: Palladium-catalyzed reactions using reagents like boronic acids or halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in treating diseases such as cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
  • N-(4-fluorophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide
  • N-(4-methylphenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Uniqueness

N-(4-bromophenyl)-2-[4-oxo-2-(pyridin-3-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity compared to its chloro, fluoro, or methyl analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H16BrN5O2

Molecular Weight

474.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-2-pyridin-3-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C23H16BrN5O2/c24-16-7-9-17(10-8-16)26-21(30)14-28-19-5-1-2-6-20(19)29-22(31)12-18(27-23(28)29)15-4-3-11-25-13-15/h1-13H,14H2,(H,26,30)

InChI Key

GHRZOXBTGSQBPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=NC(=CC(=O)N23)C4=CN=CC=C4)CC(=O)NC5=CC=C(C=C5)Br

Origin of Product

United States

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